REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:12]([O-:14])=[O:13])[N:3]=1 |f:1.2|
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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ClC1=NC2=CC=CC=C2C=C1
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Name
|
|
Quantity
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34 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
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potassium nitrate
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Quantity
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8.4 g
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Type
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reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the reaction mixture is poured onto ice water
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted with ethyl acetate
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Type
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WASH
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Details
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The combined organic phases are washed with saturated sodium bicarbonate solution
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Type
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CUSTOM
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Details
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dried on sodium sulfate
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Type
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CUSTOM
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Details
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After the solvent is removed in a vacuum
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Type
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CUSTOM
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Details
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after chromatography on silica gel with hexane-ethyl acetate (10-100%), 5.06 g (40% of theory) of the product is obtained
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
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ClC1=NC2=CC=CC(=C2C=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |